molecular formula C22H22ClN5OS B13355348 6-{3-[(2-Chlorobenzyl)oxy]phenyl}-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-{3-[(2-Chlorobenzyl)oxy]phenyl}-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13355348
M. Wt: 440.0 g/mol
InChI Key: GCKWANVUEYAOTJ-UHFFFAOYSA-N
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Description

This compound belongs to the triazolo-thiadiazole class, characterized by a fused bicyclic core of 1,2,4-triazole and 1,3,4-thiadiazole. Its structure includes a 2-chlorobenzyloxy phenyl group at position 6 and a 1-methyl-3-piperidinyl group at position 2. Triazolo-thiadiazoles are renowned for diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects, attributed to their ability to modulate enzyme activity and receptor interactions .

Properties

Molecular Formula

C22H22ClN5OS

Molecular Weight

440.0 g/mol

IUPAC Name

6-[3-[(2-chlorophenyl)methoxy]phenyl]-3-(1-methylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C22H22ClN5OS/c1-27-11-5-8-16(13-27)20-24-25-22-28(20)26-21(30-22)15-7-4-9-18(12-15)29-14-17-6-2-3-10-19(17)23/h2-4,6-7,9-10,12,16H,5,8,11,13-14H2,1H3

InChI Key

GCKWANVUEYAOTJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)OCC5=CC=CC=C5Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{3-[(2-Chlorobenzyl)oxy]phenyl}-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of the triazole intermediate with thiosemicarbazide under acidic conditions.

    Substitution Reactions: The phenyl group is introduced through a substitution reaction using a suitable phenyl halide. The 2-chlorobenzyl ether and 1-methyl-3-piperidinyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-{3-[(2-Chlorobenzyl)oxy]phenyl}-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

6-{3-[(2-Chlorobenzyl)oxy]phenyl}-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{3-[(2-Chlorobenzyl)oxy]phenyl}-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl in the target compound) enhance metabolic stability and receptor binding .
  • Heteroaryl Substituents (e.g., pyridinyl in ) improve solubility and target specificity .
  • Bulkier Groups (e.g., naphthoxy in ) may reduce bioavailability but increase potency .
Pharmacological Activity Comparison
Compound Name/ID Biological Activity Potency (vs. Standard) Toxicity Profile Reference
Target Compound Hypothesized: Anticancer/Anti-inflammatory Not tested in provided evidence Unknown
6-(2-Chlorophenyl)-3-[(naphthalen-2-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (3b) Anti-inflammatory 82% inhibition vs. Naproxen (75%) Reduced ulcerogenicity vs. NSAIDs
CPNT () Anticancer (Ehrlich Ascitic Carcinoma) MST: 28.5 days vs. Control (18 days) Mild hepatic/nephrotoxicity at 50 mg/kg
3-(5'-Fluoro-2'-methoxybiphenyl-3-yl)-6-(substituted)triazolo[3,4-b][1,3,4]thiadiazole (3g) Antibacterial (MIC: 6.25 µg/mL vs. S. aureus) Comparable to Ciprofloxacin Not reported

Key Findings :

  • Anti-inflammatory Activity : Substitution with naphthoxy groups () enhances activity while reducing gastrointestinal toxicity, a common issue with traditional NSAIDs .
  • Anticancer Activity : Chlorophenyl and pyrazolyl substituents () correlate with increased mean survival time (MST) in murine models .
  • Antibacterial Activity : Fluorinated biphenyl derivatives () show broad-spectrum efficacy, likely due to enhanced membrane penetration .
Computational and SAR Insights
  • SimilarityLab Analysis (): The target compound’s 2-chlorobenzyloxy group aligns with active pharmacophores in anti-inflammatory and anticancer analogs .
  • QSAR Models (): Electron-donating groups (e.g., methoxy in ) at position 6 improve antioxidant activity, while chloro groups favor cytotoxicity .

Biological Activity

The compound 6-{3-[(2-Chlorobenzyl)oxy]phenyl}-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic molecule that exhibits a range of biological activities. Its structure includes a triazole and thiadiazole moiety, which are known for their pharmacological significance. This article reviews the biological activity of this compound based on recent research findings.

Biological Activity Overview

Research has indicated that compounds with triazole and thiadiazole structures often demonstrate significant antimicrobial , antitumor , and anti-inflammatory activities. The specific biological activities of this compound include:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Effects : It may exhibit properties that reduce inflammation.

Antimicrobial Activity

A study conducted on derivatives of triazolo-thiadiazoles revealed that certain compounds exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus5 µg/mL
This compoundE. coli8 µg/mL

Anticancer Activity

In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves cell cycle arrest at the G2/M phase and activation of caspase pathways.

Cell LineIC50 (µM)Mechanism
MCF-710.5Apoptosis via caspase activation
A54912.8G2/M phase arrest

Case Studies

  • Study on Antimicrobial Properties : A series of experiments conducted by researchers showed that modifications in the side chains of triazolo-thiadiazoles significantly enhanced their antibacterial activity. The presence of the chlorobenzyl group was crucial for maintaining potency against resistant bacterial strains .
  • Anticancer Evaluation : Another study evaluated the cytotoxic effects of various derivatives against human cancer cell lines. The compound was found to have a promising profile with low toxicity towards normal cells (HEK-293), indicating its potential for therapeutic use .

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